![molecular formula C18H13BrN4O B10812153 5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10812153.png)
5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
The compound 5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidin-4-one family, a scaffold renowned for its pharmacological versatility. Structurally, it features:
- 1-phenyl at position 1,
- 6-methyl at position 6,
- 5-(4-bromophenyl) at position 3.
Pyrazolo[3,4-d]pyrimidin-4-ones are synthesized via condensation reactions of amino precursors with aldehydes or thiazole derivatives, as demonstrated in studies involving intermediates like 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . The bromophenyl group at position 5 contributes to increased lipophilicity and steric bulk, which may influence receptor binding and metabolic stability .
Biological Activity
5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H17BrN4O, with a molecular weight of approximately 457.3 g/mol. The presence of the bromophenyl group significantly influences its electronic properties and biological interactions.
Biological Activity
Anticancer Activity:
Research indicates that this compound exhibits potent anticancer properties. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in regulating the cell cycle. Inhibition of CDK2 can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Inhibition of NF-κB Pathway:
Moreover, the compound has been shown to suppress the nuclear factor-kappa B (NF-κB) pathway. This pathway is crucial in regulating immune response and inflammation; thus, its inhibition may contribute to the anti-inflammatory and anticancer effects observed .
The mechanisms through which this compound exerts its biological effects include:
- CDK2 Inhibition:
- The compound binds to the ATP-binding site of CDK2, preventing its interaction with cyclins and halting cell cycle progression.
- NF-κB Suppression:
- By inhibiting IκB kinase (IKK), the compound prevents the phosphorylation and degradation of IκB proteins, leading to reduced NF-κB activity and subsequent downregulation of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on MDA-MB-231 Cells:
- Selectivity Against Normal Cells:
Comparative Analysis with Related Compounds
Compound Name | Structure | Key Features |
---|---|---|
This compound | Structure | Potent CDK2 inhibitor; suppresses NF-kB pathway |
6-Methylpyrazolo[3,4-d]pyrimidine derivatives | Structure | Variations in substituents lead to diverse biological activities |
6-(Benzo[d][1,3]dioxol-5-yl)-... | Structure | Exhibits different biological profiles based on substituents |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction yields be optimized?
- Methodology :
- Begin with condensation of substituted pyrazole precursors with α-chloroacetamides or arylpiperazines under reflux in aprotic solvents (e.g., DMF or THF). Catalytic bases like triethylamine improve cyclization efficiency .
- Optimize stoichiometry of bromophenyl substituents to minimize side products. For fluorinated analogs, fluorobenzoylamino intermediates are critical for regioselectivity .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .
- Key Parameters :
Reaction Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
---|---|---|---|---|
Cyclization | DMF | 80–100 | Et₃N | 60–75 |
Purification | Ethanol | RT | – | 85–90 |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.3–7.6 ppm; pyrimidinone carbonyl at ~165 ppm) .
- HPLC-UV : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (retention time ~8–10 min) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 423.05 for C₁₉H₁₄BrN₄O) .
Q. How can researchers assess the compound’s biological activity in preliminary studies?
- Protocol :
- Use in vitro assays targeting kinase inhibition (e.g., EGFR or BRAF) due to the pyrazolo-pyrimidine scaffold’s affinity for ATP-binding pockets.
- Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa or MCF-7) with MTT assays; include positive controls (e.g., staurosporine) .
- Measure IC₅₀ values and compare with structurally related analogs (e.g., thieno-pyrimidinones) .
Q. What are the common solubility and stability challenges during experimental handling?
- Solutions :
- The compound is lipophilic (logP ~3.2); use DMSO for stock solutions (≤10 mM) and dilute in PBS containing 0.1% Tween-80 for in vitro assays.
- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the dihydropyrimidinone ring .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Approach :
- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB: 1M17 for EGFR). Focus on hydrogen bonding with pyrimidinone carbonyl and hydrophobic interactions with bromophenyl groups .
- Validate predictions via site-directed mutagenesis (e.g., Lys721Ala in EGFR) and surface plasmon resonance (SPR) for binding affinity .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Critical Analysis :
- Compare assay conditions: Variability in cell line passage number, serum concentration, or incubation time (e.g., 48 vs. 72 hours) significantly impacts IC₅₀ .
- Re-evaluate purity (>98% by HPLC) and stereochemical integrity (chiral centers in dihydro-pyrimidinone) .
- Use orthogonal assays (e.g., Western blot for phosphorylated kinases) to confirm target engagement .
Q. How can environmental fate studies predict the compound’s stability and ecotoxicity?
- Experimental Design :
- Assess hydrolysis (pH 2–12 buffers, 25–50°C) and photodegradation (UV light, λ = 254 nm) using LC-MS to identify breakdown products (e.g., debrominated derivatives) .
- Conduct acute toxicity assays in Daphnia magna (EC₅₀) and algal growth inhibition tests (OECD 201/202 guidelines) .
Q. What computational tools optimize derivatives for enhanced pharmacokinetic properties?
- Methodology :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidin-4-ones are highly substituent-dependent. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Anti-inflammatory Activity : Thiazole-containing derivatives (e.g., 11e , 11f ) exhibit enhanced activity due to electron-withdrawing substituents (Br, Cl), which improve binding to inflammatory targets like COX-2 .
- Antifungal Activity : Chloroethyl and pyridyl groups (e.g., 8Vc ) disrupt fungal membrane integrity, with EC50 values surpassing clinical benchmarks .
- Neuroactivity : Bulky substituents (e.g., tetrahydro-2H-pyran in PF-04447943 ) enhance blood-brain barrier penetration for CNS targets .
Physicochemical Properties
- Lipophilicity (C log P) : Compounds with bromine or chlorine substituents (e.g., 11e , C log P ≈ 4.2) show higher lipophilicity than methyl or pyridyl derivatives (e.g., 8Vc , C log P ≈ 3.1), correlating with improved membrane permeability .
- Planarity: The pyrazolo[3,4-d]pyrimidin-4-one core exhibits near-planar geometry (dihedral angle ~5° between rings), which is critical for π-π stacking in kinase binding pockets. Substituted derivatives (e.g., chloroethyl in 8Vc) introduce slight non-planarity (~20–27°), reducing off-target interactions .
Research Findings and Implications
Synthetic Flexibility : The core scaffold allows modular substitution, enabling optimization for diverse targets (e.g., anti-inflammatory, antifungal, kinase inhibition) .
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (Br, Cl) at position 5 enhance target affinity but may increase metabolic instability.
- Methyl at position 6 improves solubility without compromising activity .
Clinical Potential: Derivatives like 11f and 8Vc are candidates for preclinical development due to their efficacy-toxicity profiles .
Properties
Molecular Formula |
C18H13BrN4O |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H13BrN4O/c1-12-21-17-16(11-20-23(17)15-5-3-2-4-6-15)18(24)22(12)14-9-7-13(19)8-10-14/h2-11H,1H3 |
InChI Key |
NBDNNRXDKVMOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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